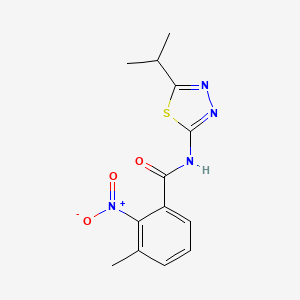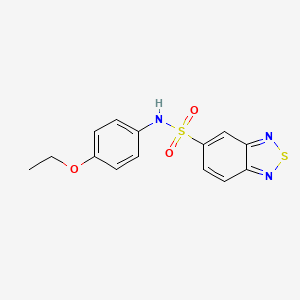
N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a derivative of carbothioamide and is synthesized through a specific method.
作用机制
N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide exerts its effects through the activation of the hypothalamus-pituitary-gonadal axis, resulting in the increased secretion of luteinizing hormone and follicle-stimulating hormone. This leads to the stimulation of gonadal steroidogenesis and the subsequent increase in the production of testosterone and estrogen. N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide also has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide has been shown to have various biochemical and physiological effects, including the stimulation of gonadal steroidogenesis, the increase in feed intake and growth rate of livestock, the improvement of the growth rate and survival rate of fish, and the reduction of oxidative stress and inflammation in the brain. N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide has also been found to have potential anticancer properties by inducing apoptosis and inhibiting cell proliferation.
实验室实验的优点和局限性
N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide has several advantages for lab experiments, including its relatively simple synthesis method, its potential applications in various fields, and its well-characterized mechanism of action. However, N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide also has some limitations, including its potential toxicity and the need for further research to fully understand its effects and potential applications.
未来方向
There are several future directions for the research of N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide, including the investigation of its potential applications in other fields, such as veterinary medicine and environmental science. Further research is also needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for various diseases. Additionally, the development of new and improved synthesis methods for N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide may lead to increased efficiency and reduced toxicity.
合成方法
N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide is synthesized through the reaction of 2,5-dimethylaniline with carbon disulfide, followed by the reaction with morpholine and hydrochloric acid. The resulting compound is then treated with sodium hydroxide, resulting in the formation of N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide. This synthesis method is a relatively simple process and can be performed in a laboratory setting.
科学研究应用
N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide has been found to have potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide has been shown to increase the feed intake and growth rate of livestock, such as pigs and chickens. In aquaculture, N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide has been used to improve the growth rate and survival rate of fish. In medicine, N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide has been found to have potential anticancer and neuroprotective properties.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-10-3-4-11(2)12(9-10)14-13(17)15-5-7-16-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZZUNOLVCLPIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[(4-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5815749.png)
![4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzenesulfinic acid](/img/structure/B5815757.png)
![2-[(2-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5815764.png)

![N'-[1-(1-benzofuran-2-yl)ethylidene]-2-furohydrazide](/img/structure/B5815771.png)

![2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5815792.png)
![4-[5-(4-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5815806.png)


![methyl [4-({[(2-thienylmethyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5815825.png)


